molecular formula C11H10F2O2 B12942057 2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

Cat. No.: B12942057
M. Wt: 212.19 g/mol
InChI Key: KVMIMJDTVGRNSA-UHFFFAOYSA-N
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Description

2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O2 It features a benzaldehyde moiety substituted with a 2,2-difluorocyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde typically involves the reaction of 2,2-difluorocyclopropylmethanol with a suitable benzaldehyde derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the benzaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-((2,2-Difluorocyclopropyl)methoxy)benzoic acid

    Reduction: 2-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The compound may also interact with other cellular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

2-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde

InChI

InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-4-2-1-3-8(10)6-14/h1-4,6,9H,5,7H2

InChI Key

KVMIMJDTVGRNSA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)COC2=CC=CC=C2C=O

Origin of Product

United States

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